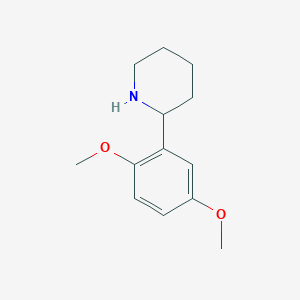
2-(2,5-Dimethoxyphenyl)piperidine
Overview
Description
“2-(2,5-Dimethoxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It belongs to the class of psychedelic phenethylamine derivatives.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains two methoxy groups and a phenyl group .
Scientific Research Applications
Serotonin 5HT2A Receptor Antagonists and Psychiatric Disorders Compounds related to 2-(2,5-Dimethoxyphenyl)piperidine have been studied for their potential as serotonin 5HT2A receptor antagonists. These compounds show promise in treating various psychiatric disorders, including psychoses like schizophrenia, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia. The exploration of these compounds reflects their significance in the pharmaceutical field for their therapeutic potential against a wide range of psychiatric conditions (Habernickel, 2002).
Sulfur-Containing Analogues for Serotonin Receptors Research into sulfur-containing analogues of compounds similar to this compound demonstrates their selective affinity for 5-HT2A receptors. This suggests that modifying the chemical structure of these compounds can enhance their selectivity and effectiveness in targeting specific serotonin receptors. Such modifications can lead to the development of new therapeutic agents with improved efficacy and reduced side effects for treating mental health disorders (Wang et al., 2001).
Impact on NMR Spectra by Ortho Substitution Studies on the impact of ortho substitution on NMR spectra of compounds structurally related to this compound reveal how chemical modifications can influence the spectral properties and, by extension, the chemical behavior and biological activity of these molecules. These findings are critical for the structural analysis and design of new compounds with potential biological activities, offering insights into how small structural changes can significantly affect the properties of a compound (Dineshkumar & Parthiban, 2018).
Antioxidant and Antimicrobial Activities Research into derivatives of this compound and similar compounds has shown promising antioxidant and antimicrobial activities. This suggests their potential application in the development of new therapeutic agents aimed at treating oxidative stress-related diseases and microbial infections. The exploration of these compounds' bioactivities underscores the versatility of this compound derivatives in medicinal chemistry and their potential as leads for the development of new drugs (Sroor, 2019).
Corrosion Inhibition Piperidine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties on metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the interaction of these compounds with metal surfaces, highlighting their potential application in industrial processes to prevent metal corrosion. This research extends the application of these compounds beyond pharmaceuticals, demonstrating their utility in materials science and engineering (Kaya et al., 2016).
Future Directions
Mechanism of Action
Target of Action
2-(2,5-Dimethoxyphenyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Result of Action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Action Environment
The broad application of piperidine derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses can include cellular damage, organ dysfunction, and other systemic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to altered levels of metabolites that are normally processed by these enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell. For instance, this compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of specific targeting signals .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-13(16-2)11(9-10)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQGYXODREEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300067 | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-65-2 | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)
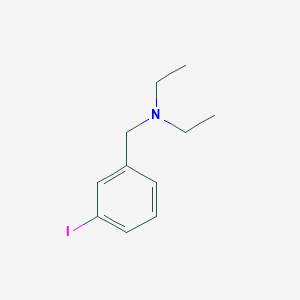



![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)
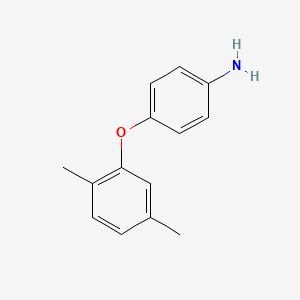
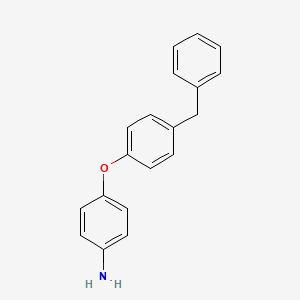
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
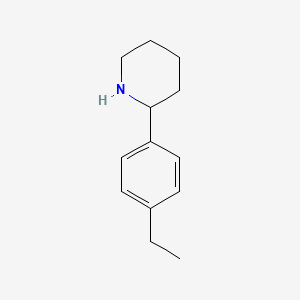
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)



